8-(Benzyloxy)-7-fluoroquinolin-5-amine
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Overview
Description
8-(Benzyloxy)-7-fluoroquinolin-5-amine is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a benzyloxy group at the 8th position and a fluorine atom at the 7th position of the quinoline ring imparts unique chemical properties to this compound, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Benzyloxy)-7-fluoroquinolin-5-amine typically involves a multi-step process. One common method includes the nucleophilic substitution reaction where a suitable quinoline precursor is reacted with benzyl alcohol in the presence of a base to introduce the benzyloxy group. The fluorine atom is then introduced using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes using advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthetic process. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
8-(Benzyloxy)-7-fluoroquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding quinoline aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Quinoline aldehydes or acids.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of fluorescent probes and materials for biomedical applications .
Properties
Molecular Formula |
C16H13FN2O |
---|---|
Molecular Weight |
268.28 g/mol |
IUPAC Name |
7-fluoro-8-phenylmethoxyquinolin-5-amine |
InChI |
InChI=1S/C16H13FN2O/c17-13-9-14(18)12-7-4-8-19-15(12)16(13)20-10-11-5-2-1-3-6-11/h1-9H,10,18H2 |
InChI Key |
KKBLMBWWCUCXBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C3=C2N=CC=C3)N)F |
Origin of Product |
United States |
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